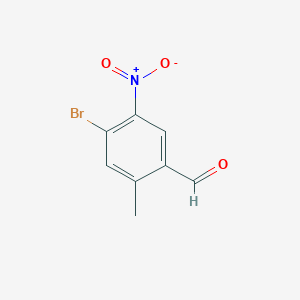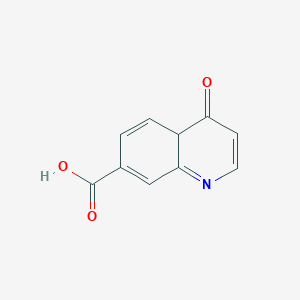
4-oxo-4aH-quinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4aH-quinoline-7-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by a double-ring structure, consisting of a benzene ring fused with a pyridine moiety. It is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4aH-quinoline-7-carboxylic acid can be achieved through various classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the construction of the quinoline ring system followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to enhance yield and reduce environmental impact . For instance, the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions, is a commonly used method .
Analyse Chemischer Reaktionen
Types of Reactions: 4-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or halogenating agents.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of DNA gyrase (topoisomerase II), which is essential for DNA replication and transcription . This inhibition disrupts the winding and coiling of DNA, leading to the cessation of bacterial growth and replication. Additionally, it acts as a dopamine reuptake inhibitor, affecting dopaminergic neurotransmission processes .
Vergleich Mit ähnlichen Verbindungen
Oxolinic acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Nalidixic acid: Another quinoline derivative used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Uniqueness: 4-oxo-4aH-quinoline-7-carboxylic acid is unique due to its specific structural features that allow for diverse functionalization and its potent biological activities. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor distinguishes it from other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
4-oxo-4aH-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5,7H,(H,13,14) |
InChI-Schlüssel |
BICLWJQLTMICGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=CC(=O)C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
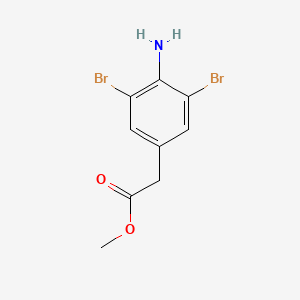
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)


![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
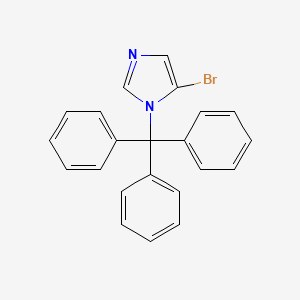
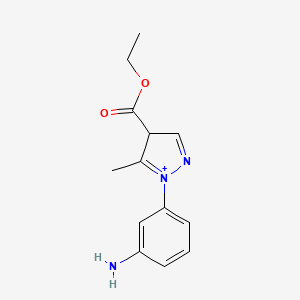
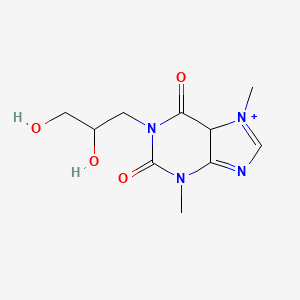
![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

